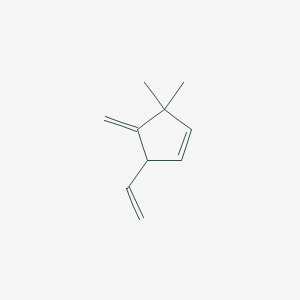
5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene is an organic compound with a unique structure characterized by a cyclopentene ring with multiple substituents. This compound is part of the cycloalkenes family, which are cyclic hydrocarbons containing one or more double bonds within the ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene can be achieved through various organic reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative, which can then be further modified to introduce the ethenyl and methylidene groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the addition of substituents to the cyclopentene ring under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to single bonds, converting the compound into a saturated cyclopentane derivative.
Substitution: Halogenation can introduce halogen atoms into the compound, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas (H₂).
Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated cyclopentane derivatives.
Substitution: Halogenated cyclopentene derivatives.
Aplicaciones Científicas De Investigación
5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers and other materials due to its reactive double bonds.
Mecanismo De Acción
The mechanism of action of 5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene involves its reactive double bonds, which can participate in various chemical reactions. These reactions can lead to the formation of new bonds and the modification of existing structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentene: A simpler cycloalkene with a single double bond.
3,3-Dimethylcyclopentene: Similar structure but lacks the ethenyl and methylidene groups.
4-Methylidenecyclopentene: Contains the methylidene group but not the ethenyl group.
Uniqueness
5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene is unique due to its combination of substituents, which confer distinct chemical properties and reactivity. The presence of both ethenyl and methylidene groups makes it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
89454-78-4 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
5-ethenyl-3,3-dimethyl-4-methylidenecyclopentene |
InChI |
InChI=1S/C10H14/c1-5-9-6-7-10(3,4)8(9)2/h5-7,9H,1-2H2,3-4H3 |
Clave InChI |
XSZIORDITQKNBA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC(C1=C)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



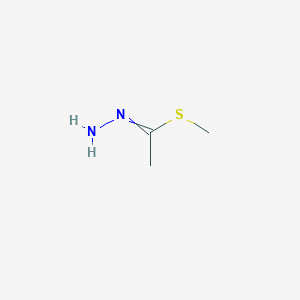
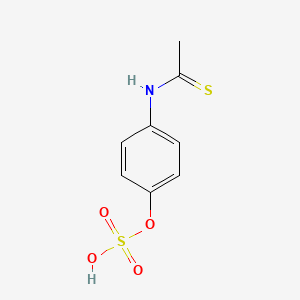
![4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione](/img/structure/B14380418.png)
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)
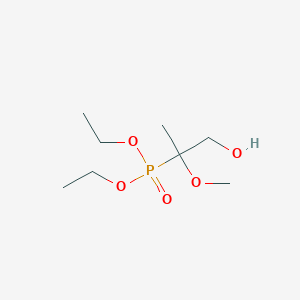

![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)

![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
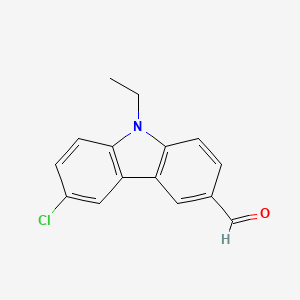
![3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14380476.png)
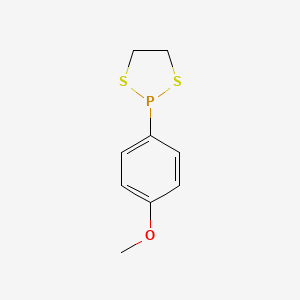
![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
